molecular formula C16H9F2NO5 B2958891 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate CAS No. 1203054-91-4

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate

Número de catálogo: B2958891
Número CAS: 1203054-91-4
Peso molecular: 333.247
Clave InChI: XQYXPRNOPAIYHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C16H9F2NO5 and its molecular weight is 333.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F2N2O4C_{13}H_{10}F_2N_2O_4 with a molecular weight of approximately 296.23 g/mol. The structure features an isoxazole ring and a pyran-5-carboxylate moiety, which are known to contribute to biological activity through various mechanisms.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of isoxazole derivatives, including those structurally similar to the compound . For instance, a series of substituted isoxazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine substituents has been shown to enhance this activity due to increased lipophilicity and potential for better membrane penetration .

Anticancer Activity

Research indicates that compounds containing isoxazole rings demonstrate promising anticancer properties. In particular, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that specific substitutions on the isoxazole ring led to enhanced cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

CompoundIC50 (μM)Cancer Cell Line
Compound A10.5MCF-7
Compound B8.3HeLa
Compound C12.0A549

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Isoxazole derivatives are known to act as inhibitors of several enzymes involved in disease pathways, including kinases and phosphodiesterases. Molecular docking studies suggest that the compound may effectively bind to target enzymes, potentially altering their activity and providing therapeutic benefits .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of a series of isoxazole derivatives, including those with difluorophenyl substitutions. Results indicated that compounds with higher electron-withdrawing groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : A comprehensive screening of various isoxazole derivatives revealed that modifications at specific positions significantly influenced anticancer activity. The study highlighted a derivative with a similar structure to our compound, which showed potent inhibition of breast cancer cell growth with an IC50 value of 9 μM .
  • Enzyme Interaction Studies : Molecular docking simulations have demonstrated that the compound binds effectively to the active site of certain kinases, suggesting its potential as a therapeutic agent in cancer treatment by inhibiting key signaling pathways involved in tumor growth .

Propiedades

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO5/c17-10-2-3-12(13(18)5-10)14-6-11(19-24-14)8-23-16(21)9-1-4-15(20)22-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYXPRNOPAIYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)COC(=O)C3=COC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.